molecular formula C8H7ClF2O B3370516 1-(Chloromethyl)-3-(difluoromethoxy)benzene CAS No. 42145-45-9

1-(Chloromethyl)-3-(difluoromethoxy)benzene

Cat. No. B3370516
CAS RN: 42145-45-9
M. Wt: 192.59 g/mol
InChI Key: WAKSXWPMSVDHDL-UHFFFAOYSA-N
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Description

“1-(Chloromethyl)-3-(difluoromethoxy)benzene” is a chemical compound with the molecular formula C8H7ClF2O . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “1-(Chloromethyl)-3-(difluoromethoxy)benzene” consists of a benzene ring with a chloromethyl group and a difluoromethoxy group attached . The exact positions of these groups on the benzene ring can vary, which can lead to different isomers.


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Chloromethyl)-3-(difluoromethoxy)benzene” include a molecular weight of 192.59 . Other properties such as boiling point, melting point, and density are not specified in the available resources.

Scientific Research Applications

Progressive Direct Iodination of Sterically Hindered Alkyl Substituted Benzenes

This research demonstrates the use of benzene derivatives, activated by compounds like 1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), for selective and effective iodination. This highlights the role of chloromethyl-benzene derivatives in facilitating iodine introduction in benzene rings, particularly in molecules with bulky alkyl groups (Stavber, Kralj, & Zupan, 2002).

Chloromethylation of Benzene and Alkylbenzenes

This study explores the chloromethylation of benzene and alkylbenzenes using agents like bis(chloromethyl) ether and 1,4-bis(chloromethoxy)butane. The mechanisms and preparative aspects of these chloromethylations are considered, showing the significance of chloromethyl-benzene derivatives in organic synthesis (Olah, Beal, & Olah, 1976).

Aromatic Substitution

Aromatic substitution studies involving compounds like 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene demonstrate the potential of chloromethyl-benzene derivatives in electrochemical preparation and reactions, further underscoring their utility in specialized organic reactions (Uneyama, Hasegawa, Kawafuchi, & Torii, 1983).

Supramolecular Frameworks

Research on the interaction of benzene with compounds like 1,2-bis(chloromercurio)tetrafluorobenzene, involving chloromethyl-benzene derivatives, leads to the creation of supramolecular frameworks. These frameworks are pivotal in understanding molecular interactions and designing advanced materials (Gardinier & Gabbaï, 2000).

Trifluoromethylation of Arenes and Heteroarenes

In this study, methyltrioxorhenium catalyzes the trifluoromethylation of aromatic compounds using hypervalent iodine reagents. This indicates the potential of chloromethyl-benzene derivatives in facilitating complex reactions, particularly in the field of heteroaromatic compound synthesis (Mejía & Togni, 2012).

Synthesis Optimization of 1,3-Bis (Isocyanatomethyl) Benzene

This research focuses on synthesizing a high-performance isocyanate, demonstrating the role of chloromethyl-benzene derivatives in the production of materials with applications in industries like automotive and construction (Jianxun et al., 2018).

Safety and Hazards

While specific safety and hazard information for “1-(Chloromethyl)-3-(difluoromethoxy)benzene” is not available, it’s important to note that benzene is a highly flammable, colorless liquid that can cause harm to the eyes, skin, airway, nervous system, and lungs .

properties

IUPAC Name

1-(chloromethyl)-3-(difluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2O/c9-5-6-2-1-3-7(4-6)12-8(10)11/h1-4,8H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAKSXWPMSVDHDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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